molecular formula C15H13N3 B13706653 2-(3-Azetidinyl)-1,10-phenanthroline

2-(3-Azetidinyl)-1,10-phenanthroline

Cat. No.: B13706653
M. Wt: 235.28 g/mol
InChI Key: CIVYGRNTVAWBPV-UHFFFAOYSA-N
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Description

The compound “MFCD32662350” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662350” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of reactions.

    Reaction Conditions: These reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD32662350” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. Industrial production also involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD32662350” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the gain of electrons, resulting in the formation of reduced products.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to determine their structure and purity.

Scientific Research Applications

“MFCD32662350” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD32662350” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions can result in various biological and chemical effects, depending on the context and application.

Comparison with Similar Compounds

“MFCD32662350” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Known for its similar structure but different reactivity.

    Compound B: Shares some functional groups but has distinct applications.

    Compound C: Used in similar research areas but with different properties.

The uniqueness of “MFCD32662350” lies in its specific molecular structure and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(azetidin-3-yl)-1,10-phenanthroline

InChI

InChI=1S/C15H13N3/c1-2-10-3-4-11-5-6-13(12-8-16-9-12)18-15(11)14(10)17-7-1/h1-7,12,16H,8-9H2

InChI Key

CIVYGRNTVAWBPV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2

Origin of Product

United States

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